molecular formula C18H18N2O3 B2805510 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 731833-16-2

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide

Cat. No.: B2805510
CAS No.: 731833-16-2
M. Wt: 310.353
InChI Key: NTDLBSZPRPLRHC-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group at position 2, a 4-hydroxy-3-methoxyphenyl group at position 3, and a 3-methylphenyl (tolyl) group as the N-substituent. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy, hydroxyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-3-5-15(8-12)20-18(22)14(11-19)9-13-6-7-16(21)17(10-13)23-2/h3-8,10,14,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLBSZPRPLRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is the Friedel-Crafts acylation to introduce the acyl group onto the benzene ring. Subsequent steps may include nitration , reduction , and halogenation reactions to introduce the cyano and hydroxyl groups.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Utilizing nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

  • Condensation: Involving reagents like acetic anhydride (CH₃CO)₂O for acylation reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives.

  • Condensation: Creation of amides or esters.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-Aryl Modifications
  • N-(3-Trifluoromethylphenyl) Analog: Replacing the 3-methylphenyl group with a 3-trifluoromethylphenyl moiety (as in 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)propanamide) introduces strong electron-withdrawing effects, likely enhancing metabolic stability and altering solubility. This compound was listed by CymitQuimica but is discontinued .
  • N-(4-Ethylphenyl) Analog: Substituting the 3-methyl group with a 4-ethyl group (2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide) increases hydrophobicity, which may affect membrane permeability in biological systems .
Phenyl Ring Modifications
  • Its molecular weight (330.18 g/mol) and purity (98%) are documented, though biological data are absent .

Functional Group Variations

  • Sulfonamide Derivatives: Compounds like 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS: 821010-72-4) incorporate sulfonamide and thiazole groups, which are common in drug design for targeting enzymes (e.g., carbonic anhydrases). These modifications contrast with the target compound’s hydroxyl and methoxy groups, which are more typical in antioxidants or kinase inhibitors .
  • Hydroxamic Acid Analogs: Hydroxamic acids such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in ) replace the cyano group with a hydroxamic acid moiety, enhancing metal-chelating properties relevant to antioxidant or anticancer activity .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~340.37 (calculated) 3-methylphenyl, 4-hydroxy-3-methoxy
N-(4-Methylphenyl) Analog Not reported ~340.37 4-methylphenyl
7c () 134–136 375.46 Thiazole, oxadiazole, sulfanyl
7d () 148–150 389.48 Thiazole, oxadiazole, sulfanyl
Citrate-capped LCMO-Propanamide () 180–185 (product) Not reported Sulfonamide, nitro groups
  • The target compound’s analogs with sulfonamide or heterocyclic groups (e.g., 7c, 7d) exhibit higher melting points (134–150°C) compared to propanamides with simpler substituents, likely due to increased polarity and intermolecular interactions .

Spectroscopic Data

  • IR Spectroscopy : The target compound’s hydroxyl (∼3200 cm⁻¹), nitrile (∼2200 cm⁻¹), and amide (∼1650 cm⁻¹) stretches would resemble those of 7c–7d, which show NH (3300–3400 cm⁻¹), C≡N (2240 cm⁻¹), and C=O (1680 cm⁻¹) peaks .
  • NMR: The 3-methylphenyl group would produce distinct aromatic signals (δ 6.8–7.2 ppm) and a methyl singlet (δ 2.3 ppm). Coumarin-based analogs () show downfield shifts for phenolic protons (δ 10–12 ppm) .

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxic properties against cancer cell lines.

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 1260628-25-8

The biological activity of 2-cyano derivatives, including the compound , often involves interactions with cellular targets that lead to disruption of vital processes in pathogens and cancer cells. The following mechanisms have been identified:

  • Inhibition of Protein Synthesis : Some derivatives exhibit the ability to inhibit protein synthesis in bacteria, leading to cell death.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure can contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-cyano derivatives:

  • Antibacterial Efficacy : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli156.47
Pseudomonas aeruginosa13.40
Salmonella typhi11.29
  • Antifungal Activity : The compound also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines including Hep-2 (laryngeal carcinoma) and P815 (mastocytoma). Results indicated significant cytotoxic effects with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Cell LineIC50 (mg/mL)
Hep-23.25
P81517.82
  • Mechanisms of Action : The cytotoxic effects are attributed to the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Study on Alkaloids : A study examining monomeric alkaloids found that structural modifications could enhance antibacterial activity significantly . This suggests that similar modifications on the cyano derivative could yield even more potent analogs.
  • Comparative Analysis : Research comparing various derivatives showed that those with electron-donating groups exhibited increased antibacterial activity, indicating a structure-activity relationship that could be exploited in drug design .

Q & A

(Basic) What are the recommended synthetic routes and optimization strategies for 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling 3-(4-hydroxy-3-methoxyphenyl)-2-cyanoacrylic acid derivatives with 3-methylaniline using carbodiimide-based reagents (e.g., DCC or EDC) .
  • Cyano group introduction : Nitrile formation via dehydration of primary amides or substitution reactions with cyanide sources under controlled pH (6–7) .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity .
    Optimization : Reaction yields improve with strict temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups .

(Basic) How is structural characterization performed for this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Key signals include the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and the N-methylphenyl group (δ 2.3 ppm for CH₃) .
    • ¹³C NMR : Confirm the cyano group (δ 115–120 ppm) and carbonyl resonance (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) critical for understanding solid-state packing and stability .
  • IR Spectroscopy : Validate the amide C=O stretch (~1650 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹) .

(Basic) What biological activities have been reported for this compound, and what assay systems are recommended for validation?

Methodological Answer:

  • Anticancer Activity : Tested via MTT assays in cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to structural analogs (e.g., nitro- or chloro-substituted derivatives) .
  • Anti-inflammatory Potential : Evaluate COX-2 inhibition using ELISA kits and compare selectivity against COX-1 to assess therapeutic windows .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
    Note : Always include dose-response curves and replicate experiments (n ≥ 3) to ensure reproducibility .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to:
    • Methoxy group : Replace with ethoxy or halogens to alter hydrophobicity .
    • Cyano group : Substitute with carboxylic acid or ester to modulate electron-withdrawing effects .
    • N-Phenyl ring : Introduce electron-donating (e.g., -NH₂) or withdrawing groups (e.g., -NO₂) to study π-π stacking in target binding .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinities to targets like EGFR or COX-2 .

(Advanced) What computational strategies are recommended for predicting physicochemical properties (e.g., logP, solubility) and reaction pathways?

Methodological Answer:

  • logP Calculation : Apply group contribution methods (e.g., Ghose-Crippen) with correction factors for resonance effects (e.g., +3 CM for hydrogen bonding) and steric hindrance (-2 CM for branched carbons) .
  • Reaction Pathway Optimization : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable routes .
  • Solubility Prediction : Employ COSMO-RS simulations to account for solvent effects and hydrogen-bonding capacity .

(Advanced) How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Control Experiments : Re-evaluate assay conditions (e.g., serum concentration in cell cultures, DMSO solvent purity) to minimize variability .
  • Structural Validation : Confirm compound purity (>95% by HPLC) and stability (e.g., no degradation under assay conditions) before attributing activity discrepancies to structural factors .
  • Cross-Study Comparisons : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity) and meta-analysis tools to account for methodological differences .

(Advanced) What crystallographic insights are critical for understanding this compound’s stability and intermolecular interactions?

Methodological Answer:

  • Hydrogen-Bonding Networks : Analyze N–H···O and C–H···O interactions (≤3.0 Å) to predict solubility and melting points .
  • Packing Motifs : Identify π-π stacking (3.5–4.0 Å interplanar distances) between aromatic rings, which influence mechanical stability in solid formulations .
  • Thermal Analysis : Correlate DSC/TGA data with crystallographic results to assess polymorphic transitions or decomposition pathways .

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